molecular formula C14H7F5O2 B6409997 2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261913-87-4

2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6409997
CAS No.: 1261913-87-4
M. Wt: 302.20 g/mol
InChI Key: DOWOOPTULBUQGY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties

Properties

IUPAC Name

2-fluoro-5-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-11-5-4-7(6-9(11)13(20)21)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWOOPTULBUQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691822
Record name 2',4-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-87-4
Record name 2',4-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoic acid derivative followed by further functionalization to introduce the trifluoromethyl group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

    Reduction: Reduction reactions may target the aromatic ring or the carboxylic acid group.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Comparison: Compared to similar compounds, 2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has a unique combination of fluorine atoms that can influence its reactivity and interactions. This makes it particularly valuable in applications requiring high specificity and stability.

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